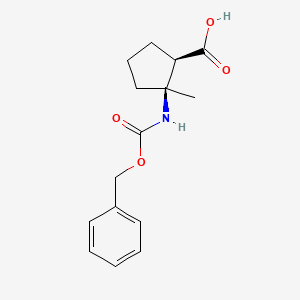

N-(cyclohexylcarbonyl)-N-methylglycine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “N-(cyclohexylcarbonyl)-N-methylglycine” belong to a class of organic compounds known as amides. These are compounds where a nitrogen atom is bonded to a carbonyl group (C=O). In this case, the nitrogen is also bonded to a methyl group (CH3) and a cyclohexylcarbonyl group .

Molecular Structure Analysis

The molecular structure of such a compound would consist of a cyclohexane ring attached to a carbonyl group (forming a cyclohexanecarbonyl group), which is then attached to a nitrogen atom. This nitrogen atom is also attached to a methyl group and a hydrogen atom .Chemical Reactions Analysis

Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, amides have a planar geometry around the carbonyl group and are polar due to the carbonyl group. They can participate in hydrogen bonding due to the presence of the nitrogen atom .科学研究应用

N-(cyclohexylcarbonyl)-N-methylglycine is used in a variety of scientific research applications, including as a substrate for enzyme inhibition studies, as a ligand for protein-protein interactions, and as a precursor in peptide synthesis. This compound has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of proteins.

作用机制

Target of Action

For instance, N-Cyclohexyl-N’-Decylurea, a compound with a similar N-cyclohexylcarbonyl structure, has been reported to interact with Bifunctional epoxide hydrolase 2 .

Mode of Action

Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to couple amino acids during artificial peptide synthesis

Pharmacokinetics

Compounds with similar structures, such as n-cyclohexyl-n’-decylurea, have been reported to bind and transport ligands, including pharmaceuticals

Result of Action

Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to facilitate the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of any compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

实验室实验的优点和局限性

N-(cyclohexylcarbonyl)-N-methylglycine has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to handle and store. In addition, it is relatively stable and can be stored for extended periods of time without significant degradation. However, this compound also has several limitations. It is not water soluble, and thus must be dissolved in an organic solvent for use in experiments. In addition, this compound can be toxic and must be handled with care.

未来方向

The potential future directions for N-(cyclohexylcarbonyl)-N-methylglycine are numerous. This compound could be used in the development of new drugs, as a substrate for enzyme inhibition studies, or as a ligand for protein-protein interactions. In addition, this compound could be used in the development of new peptides, or as a precursor in peptide synthesis. Finally, this compound could be used in the development of new enzymes, or as a substrate for the study of enzyme structure and function.

合成方法

N-(cyclohexylcarbonyl)-N-methylglycine can be synthesized from glycine by the following reaction:

Glycine + cyclohexylcarbonyl chloride → this compound + HCl

The reaction is conducted in a solvent such as dichloromethane, and can be catalyzed by a base such as pyridine or triethylamine. The product is then isolated and purified by column chromatography.

安全和危害

属性

IUPAC Name |

2-[cyclohexanecarbonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZWLHCXGUWSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)

![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)

![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)

![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)